4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-chloro-2-methylaniline with an oxoacetyl compound to form the hydrazone intermediate.
Methoxylation: The intermediate is then reacted with a methoxyphenyl compound under specific conditions to introduce the methoxy group.
Esterification: The final step involves the esterification of the methoxyphenyl intermediate with (2E)-3-phenyl-2-propenoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(3-Chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-chlorobenzoate
- 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
Uniqueness
4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate is unique due to its specific combination of functional groups and hydrazone linkage, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
477728-82-8 |
---|---|
Molecular Formula |
C26H22ClN3O5 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H22ClN3O5/c1-17-20(27)9-6-10-21(17)29-25(32)26(33)30-28-16-19-11-13-22(23(15-19)34-2)35-24(31)14-12-18-7-4-3-5-8-18/h3-16H,1-2H3,(H,29,32)(H,30,33)/b14-12+,28-16+ |
InChI Key |
QFQTUSWUKWADDN-XXCBZJLXSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.